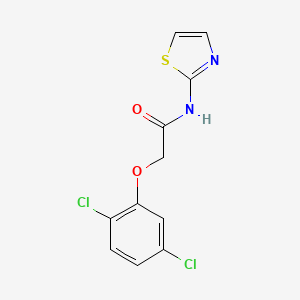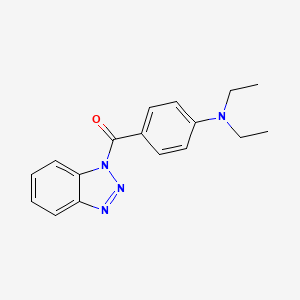![molecular formula C21H27N3O3 B5562647 4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)
4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The research on compounds closely related to "4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone" involves their synthesis, structural analysis, and exploration of chemical properties for potential pharmacological activities. These compounds are of interest due to their complex structures and potential as pharmacophores in drug discovery.
Synthesis Analysis
The synthesis of similar complex compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired molecular structure. For instance, Wu et al. (2000) synthesized 1,1,4,4-tetrasubstituted cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines via cycloaddition, followed by reductive opening of lactone-bridged adducts, indicating a method that could potentially be adapted for the synthesis of the target compound (Wu, Toppet, Compernolle, & Hoornaert, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound is often elucidated using X-ray crystallography and NMR spectroscopy. Karczmarzyk and Malinka (2004) provided detailed crystal and molecular structure analysis of a related compound, offering insights into its stereochemistry and molecular conformations (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving the target compound's functional groups, such as cyclopropyl, pyrrolidinyl, and piperazinone, can significantly alter its chemical properties and biological activities. Studies on similar compounds have shown that modifications at specific positions can lead to changes in pharmacological activity, as demonstrated by Wentland et al. (1993) in their work on quinoline derivatives (Wentland et al., 1993).
科学的研究の応用
Antibacterial and Biofilm Inhibition
4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone derivatives have shown significant promise in combating bacterial infections and inhibiting biofilms. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, demonstrating potent in-vitro antibacterial and cytotoxic activities against different bacterial strains. One such compound exhibited remarkable antibacterial efficacies with low minimum inhibitory concentration (MIC) values against E. coli, S. aureus, and S. mutans strains. It also showed superior biofilm inhibition activities compared to the reference antibiotic Ciprofloxacin, highlighting its potential as a new class of antibacterial agents with effective biofilm disruption capabilities (Mekky & Sanad, 2020).
Mammalian Topoisomerase II Inhibition
Compounds related to 4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone have been investigated for their interaction with mammalian topoisomerase II (topo II), a critical enzyme involved in DNA replication and cell cycle control. For example, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a structurally related compound, showed interactive potential with mammalian topo II, suggesting a mechanism for inhibiting cancer cell proliferation by interfering with DNA replication processes (Wentland et al., 1993).
HIV-1 Reverse Transcriptase Inhibition
Analogues of 4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone have been synthesized and evaluated for their efficacy in inhibiting the HIV-1 reverse transcriptase (RT), a key enzyme in the HIV replication cycle. This research highlights the compound's potential role in developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, offering a promising avenue for antiretroviral therapy enhancements (Romero et al., 1994).
特性
IUPAC Name |
4-(1-cyclopropyl-5-oxopyrrolidine-3-carbonyl)-1-[(3,4-dimethylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14-3-4-16(9-15(14)2)11-22-7-8-23(13-20(22)26)21(27)17-10-19(25)24(12-17)18-5-6-18/h3-4,9,17-18H,5-8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNSSZQTUDCOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCN(CC2=O)C(=O)C3CC(=O)N(C3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)
![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)


![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)
![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)
![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)
![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)